REACTION_CXSMILES
|
[Cl:1]N1C(=O)N(Cl)C(=O)N(Cl)C1=O.[CH3:13][C:14]1[N:15]=[C:16]([CH3:21])[C:17]([CH3:20])=[N:18][CH:19]=1>ClC(Cl)C>[Cl:1][CH2:13][C:14]1[N:15]=[C:16]([CH3:21])[C:17]([CH3:20])=[N:18][CH:19]=1
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC=1N=C(C(=NC1)C)C
|
Name
|
|
Quantity
|
820 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
stirred for a further 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
9.6 g of methyldimethylpyrazine chloride are recovered in the form of a mixture, which
|
Type
|
CUSTOM
|
Details
|
is used without further purification in the following step
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |